molecular formula C12H8Cl5N3O2 B033907 Fenchlorazole-ethyl CAS No. 103112-35-2

Fenchlorazole-ethyl

Cat. No. B033907
M. Wt: 403.5 g/mol
InChI Key: GMBRUAIJEFRHFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Fenchlorazole-ethyl involves a simplified process of acylation and cycle forming, starting with α-amino (2,4-dichlorophenylhydrono) glyoxylic ethyl ester and trichloroacetic chloride at 115℃, achieving a yield of 82.4% and purity over 95% (Pan Huai, 2000). This process highlights the efficiency and effectiveness of the synthesis method employed for Fenchlorazole-ethyl.

Molecular Structure Analysis

The molecular structure of Fenchlorazole-ethyl and its derivatives has been a subject of interest, especially in the context of its interaction with other chemicals. For instance, its action as a safener, mitigating the phytotoxic effects of herbicides like fenoxaprop-ethyl on crops such as wheat and barley, while increasing its toxicity to weed species, illustrates its complex molecular behavior (T. Yaacoby, J. Hall, G.R. Stephenson, 1991).

Chemical Reactions and Properties

Fenchlorazole-ethyl exhibits unique chemical reactions, particularly in how it influences the metabolism of herbicides in plants. It enhances the deesterification of fenoxaprop-ethyl to fenoxaprop and its further metabolism, demonstrating its role in promoting the selective action of herbicides (T. Yaacoby, J. Hall, G.R. Stephenson, 1991). Additionally, its interaction with other chemicals in a synergistic manner further underlines the importance of understanding its chemical properties for agricultural applications (G. Stephenson, A. Tal, Norman A. Vincent, J. Hall, 1993).

Scientific Research Applications

Use as a Safener in Agriculture

  • Scientific Field : Agronomy
  • Application Summary : Fenchlorazole-ethyl is used as a safener in agriculture. Safeners are agrochemicals that selectively protect crop plants from herbicide injury without affecting the herbicidal efficacy . They primarily alleviate herbicide phytotoxicity to crop plants via several actions: enhancing metabolism of herbicides in crops, affecting absorption and transportation of herbicides in crops, competitively binding to herbicide target sites, and affecting activity of target enzymes .
  • Methods of Application : Safeners like Fenchlorazole-ethyl are commonly used in combination with herbicides or can be added to seeds via pre-sowing seed treatments . They can effectively reduce herbicide-induced toxicity to crops and enhance selectivity of herbicides in crops without affecting the efficacy of the herbicide .
  • Results or Outcomes : The study reported by Scarponi et al. showed that GSTs metabolic activity in wheat plants was increased by 93.9% after treatments with Fenchlorazole-ethyl .

Use as a Post-Emergence Safener

  • Scientific Field : Herbicide Research
  • Application Summary : Fenchlorazole-ethyl was developed as a post-emergence safener against ACCase inhibitor fenoxaprop-ethyl in wheat in a tank mixture with the herbicide .
  • Results or Outcomes : The specific results or outcomes for this use case are not detailed in the sources I found .

Use in Weed Control

  • Scientific Field : Weed Science
  • Application Summary : Fenchlorazole-ethyl is used in weed control. It has been found to be non-toxic to certain species of weeds when applied post-emergence .
  • Results or Outcomes : The specific results or outcomes for this use case are not detailed in the sources I found .

Use in Enhancing Herbicide Tolerance in Black-grass

  • Scientific Field : Herbicide Research
  • Application Summary : Fenchlorazole-ethyl has been found to enhance herbicide tolerance in the weed black-grass (Alopecurus myosuroides). This is achieved by increasing the rates of detoxification in the crop .
  • Results or Outcomes : The specific results or outcomes for this use case are not detailed in the sources I found .

Use in Enhancing Selectivity of Herbicides

  • Scientific Field : Herbicide Research
  • Application Summary : Fenchlorazole-ethyl is used to enhance the selectivity of herbicides. It increases the tolerance of monocotyledonous cereal plants to herbicides without affecting the weed control effectiveness .
  • Results or Outcomes : The specific results or outcomes for this use case are not detailed in the sources I found .

Use in Counteracting Residual Activity of Soil-Applied Persistent Herbicides

  • Scientific Field : Soil Science
  • Application Summary : Fenchlorazole-ethyl can be used to counteract the residual activity of soil-applied persistent herbicides such as triazines in crop rotation systems .
  • Results or Outcomes : The specific results or outcomes for this use case are not detailed in the sources I found .

Safety And Hazards

Fenchlorazole-ethyl may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Understanding the mechanisms by which safeners like Fenchlorazole-ethyl act is significant for the discovery of novel types . Natural safeners are endogenous compounds from animals, plants, and microbes, with unique structures and are relatively environment-friendly, and thus can address the potential risks of commercial safeners . This suggests a potential future direction for the development of new safeners .

properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRUAIJEFRHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041268
Record name Fenchlorazole-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenchlorazole-ethyl

CAS RN

103112-35-2
Record name Fenchlorazole-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103112-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenchlorazole-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenchlorazole-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENCHLORAZOLE-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R856T003A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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